3-(Azetidin-3-yl)-5-propyl-1,2,4-oxadiazole

Regioisomer identity Chemical structure verification SAR fidelity

Ensure SAR fidelity with the correct regioisomer. The 1,2,4-oxadiazole core's asymmetry means 3- and 5-substitution produce distinct entities, critical for target binding. - **Regiochemical Precision:** This 3-(azetidin-3-yl)-5-propyl isomer (InChIKey: ILZCZAHQFSXVHH-UHFFFAOYSA-N) is distinct from its 5-(azetidin-3-yl)-3-propyl analog (CAS 1350988-84-9), preventing erroneous SAR conclusions. - **CNS-Optimized Scaffold:** With MW 167.21, TPSA 51 Ų, and XLogP3 0.8, it fits CNS drug space parameters for permeability and low efflux liability. - **Derivatization-Ready:** The azetidine NH enables rapid library synthesis via N-alkylation or N-acylation. Supplied at 95% purity, suitable for parallel synthesis with post-reaction purification.

Molecular Formula C8H13N3O
Molecular Weight 167.21 g/mol
Cat. No. B13259650
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-(Azetidin-3-yl)-5-propyl-1,2,4-oxadiazole
Molecular FormulaC8H13N3O
Molecular Weight167.21 g/mol
Structural Identifiers
SMILESCCCC1=NC(=NO1)C2CNC2
InChIInChI=1S/C8H13N3O/c1-2-3-7-10-8(11-12-7)6-4-9-5-6/h6,9H,2-5H2,1H3
InChIKeyILZCZAHQFSXVHH-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

3-(Azetidin-3-yl)-5-propyl-1,2,4-oxadiazole: Identity & Suppliers


3-(Azetidin-3-yl)-5-propyl-1,2,4-oxadiazole (CAS 1782347-60-7) is a heterocyclic small molecule (C8H13N3O, MW 167.21 g/mol) comprising a 1,2,4-oxadiazole core substituted with an azetidin-3-yl moiety at the 3-position and an n-propyl chain at the 5-position . This regioisomeric arrangement distinguishes it from the more commonly listed 5-(azetidin-3-yl)-3-propyl-1,2,4-oxadiazole (CAS 1350988-84-9), where the substituent positions are reversed . The compound contains one hydrogen bond donor (azetidine NH) and four hydrogen bond acceptors, with a computed XLogP3-AA of 0.8 and topological polar surface area of 51 Ų as calculated by PubChem [1]. Its primary commercial availability is as a research-grade building block, with catalog purities typically specified at 95% from suppliers such as Leyan and AKSci .

3-(Azetidin-3-yl)-5-propyl substitution
Regioisomer-secured identity (InChIKey)
Research-grade building block for SAR

3-(Azetidin-3-yl)-5-propyl-1,2,4-oxadiazole: Non-Interchangeability with Regioisomers


The 1,2,4-oxadiazole scaffold is inherently asymmetric; the electronic environment at the 3- and 5-positions differs significantly due to the arrangement of the two nitrogen atoms and one oxygen atom within the five-membered ring [1]. Consequently, swapping the azetidine and propyl substituents between the 3- and 5-positions—as in the regioisomer 5-(azetidin-3-yl)-3-propyl-1,2,4-oxadiazole (CAS 1350988-84-9)—produces a distinct chemical entity with a unique InChIKey (HLVPKUIESPESDX-UHFFFAOYSA-N vs. ILZCZAHQFSXVHH-UHFFFAOYSA-N for the target compound) [2]. While computed bulk descriptors such as XLogP3-AA (0.8 for both) and TPSA (51 Ų for both) are identical, the regioisomers are expected to exhibit divergent hydrogen-bonding geometries, dipole moments, and electrostatic potential surfaces that critically influence target binding, metabolic stability, and off-rate kinetics in biological systems [3]. In the patent literature, 1,2,4-oxadiazole azetidine derivatives are explicitly described as modulators of sphingosine-1-phosphate receptors, where the precise regiochemical placement of substituents governs agonist versus antagonist functional activity [4]. Substitution with a methylene-spacer homolog such as 3-(azetidin-3-ylmethyl)-5-propyl-1,2,4-oxadiazole (CAS 1780885-00-8, MW 181.23, purity 98%) introduces an additional rotatable bond and alters both molecular shape and basicity, further precluding simple interchange . Therefore, procurement of the correct regioisomer is not a trivial specification but a prerequisite for SAR fidelity.

Regioisomer (3,5-swapped)
3-Azetidinyl-5-propyl (target)
5-Azetidinyl-3-propyl: reversed orientation may alter target binding and SAR
Methylene-spacer homolog
Direct azetidine attachment
-CH2- spacer adds flexibility, shifts basicity and shape; limits direct replacement

3-(Azetidin-3-yl)-5-propyl-1,2,4-oxadiazole: Key Differentiation Evidence


Regioisomeric Identity: InChIKey vs 3,5-Swapped Analog

3-(Azetidin-3-yl)-5-propyl-1,2,4-oxadiazole is the regioisomer bearing the azetidine ring at the oxadiazole 3-position and the propyl group at the 5-position. This is structurally distinct from 5-(azetidin-3-yl)-3-propyl-1,2,4-oxadiazole (CAS 1350988-84-9), which has the substituents reversed. The two regioisomers are unambiguously distinguished by their InChIKeys: ILZCZAHQFSXVHH-UHFFFAOYSA-N for the target compound versus HLVPKUIESPESDX-UHFFFAOYSA-N for the swapped regioisomer [1]. Despite sharing the molecular formula C8H13N3O and identical computed XLogP3-AA (0.8) and TPSA (51 Ų), the distinct SMILES notations—CCCC1=NC(=NO1)C2CNC2 (target) versus CCCC1=NOC(=N1)C2CNC2 (regioisomer)—reflect the non-equivalent connectivity pattern that governs all downstream molecular recognition events [2].

Regioisomer identity
Head-to-head
InChIKey ILZCZAHQFSXVHH-UHFFFAOYSA-N (target) vs HLVPKUIESPESDX-UHFFFAOYSA-N (swapped); unique SMILES, no overlap
Correct regioisomer is non-negotiable for SAR reproducibility.
Computed XLogP3-AA/TPSA identical; connectivity governs binding.
Regioisomer identity Chemical structure verification SAR fidelity

Purity Benchmarking vs Closest Commercial Analogs

The target compound is offered by Leyan (Product No. 2098567) with a specified purity of 95% . In comparison, the methylene-spacer homolog 3-(azetidin-3-ylmethyl)-5-propyl-1,2,4-oxadiazole (CAS 1780885-00-8) is available from Bidepharm at a higher standard purity of 98%, with batch-specific QC documentation (NMR, HPLC, GC) provided upon request . The regioisomer 5-(azetidin-3-yl)-3-propyl-1,2,4-oxadiazole is listed by AKSci (Product 9007DM) at 95% minimum purity , and by Fluorochem with catalog availability . The target compound's 95% purity specification is consistent with the typical research-grade standard for azetidinyl oxadiazole building blocks in this molecular weight range.

Purity benchmark
Data to verify
95% (Leyan) target; comparator regioisomer 95%, methylene-spacer homolog 98%
95% purity may require post-purchase verification for sensitive assays.
Supplier QC methods apply; request batch data if ≥98% needed.
Chemical purity Quality control Procurement specification

Alkyl Chain Length: Propyl vs Methyl and Butyl Homologs

Within the 3-(azetidin-3-yl)-5-alkyl-1,2,4-oxadiazole series, the propyl substituent (C3) provides a distinct lipophilicity and steric profile relative to the methyl (C1) and butyl (C4) homologs. The target compound (C8H13N3O, MW 167.21) has a computed XLogP3-AA of 0.8 [1]. The methyl homolog, 3-(azetidin-3-yl)-5-methyl-1,2,4-oxadiazole (CAS 1309315-31-8, C6H9N3O, MW 139.16), has a lower molecular weight and is anticipated to have a lower logP based on the reduced carbon count [2]. The butyl homolog, 3-(azetidin-3-yl)-5-butyl-1,2,4-oxadiazole (CAS 1852265-11-2, C9H15N3O, MW 181.23), carries an additional methylene unit, increasing lipophilicity and molecular volume relative to the target [3]. These differences in alkyl chain length directly influence membrane permeability, non-specific protein binding, and compound solubility in aqueous assay buffers.

Alkyl chain effect
Class-level
Propyl (C3) MW 167.21, XLogP3-AA 0.8; vs methyl (C1) MW 139.16, butyl (C4) MW 181.23
Intermediate lipophilicity may support balanced potency and solubility.
Exact logP differences inferred from CH2 contribution.
Lipophilicity Homolog series Physicochemical profiling

Hydrogen Bond Donor Topology: Azetidine NH Orientation

The azetidine secondary amine (NH) serves as the sole hydrogen bond donor in both the target compound and its 3,5-swapped regioisomer, with a count of 1 HBD in both cases [1]. However, the spatial orientation of this NH relative to the oxadiazole ring and the propyl chain differs between the two regioisomers due to the altered connectivity. In the target compound (azetidine at position 3, propyl at position 5), the NH vector is oriented toward the oxadiazole N4 atom, whereas in the regioisomer (azetidine at position 5, propyl at position 3), the NH is oriented toward the oxadiazole N2 atom [2]. This geometric difference, while not captured by simple hydrogen bond counts, has implications for target protein engagement: published SAR around the 1,2,4-oxadiazole azetidine chemotype in the S1P receptor modulator patent space demonstrates that the position of the azetidine ring fundamentally dictates the pharmacological profile, with 3-substituted and 5-substituted oxadiazoles yielding distinct activity cliffs [3].

H-bond orientation
Context-dependent
Azetidine NH directed toward oxadiazole N4 (target) vs N2 (regioisomer); HBD/HBA/TPSA identical
H-bond vector may influence target engagement; regioisomer choice matters.
No direct binding data; SAR from patent context.
Hydrogen bonding Molecular recognition Docking studies

3-(Azetidin-3-yl)-5-propyl-1,2,4-oxadiazole: Procurement & Application Scenarios


S1P Receptor Modulator SAR with Defined Regiochemistry

The Allergan patent family (US 2014/0107095 A1) describes 1,2,4-oxadiazole azetidine derivatives as S1P receptor modulators, with explicit differentiation between oxadiazole 3-substituted and 5-substituted regioisomers [1]. 3-(Azetidin-3-yl)-5-propyl-1,2,4-oxadiazole serves as a core scaffold or key intermediate for exploring SAR at the oxadiazole 3-position while maintaining a fixed propyl substituent at position 5. Researchers conducting systematic regioisomeric SAR exploration should procure this compound alongside its 3,5-swapped analog (CAS 1350988-84-9) to establish regioisomer-activity relationships. The distinct InChIKey (ILZCZAHQFSXVHH-UHFFFAOYSA-N) ensures unambiguous compound registration and data provenance in electronic laboratory notebooks [2].

Fragment-Based Lead Generation for Kinases and GPCRs

The azetidine ring is increasingly employed in medicinal chemistry as a conformational constraint element that enhances target binding selectivity compared to flexible acyclic amines [1]. The combination of the strained azetidine (pKa ~8–9 for the conjugate acid) with the metabolically stable 1,2,4-oxadiazole core (a recognized amide/ester bioisostere) makes 3-(Azetidin-3-yl)-5-propyl-1,2,4-oxadiazole a suitable building block for fragment growing or scaffold hopping campaigns targeting kinases (ATP-binding site) and class A GPCRs [2]. The propyl chain provides sufficient lipophilicity (XLogP3-AA 0.8) for initial target engagement while leaving room for additional polarity introduced during subsequent optimization [3].

CNS Drug Discovery: Physicochemical Property-Driven Design

With a molecular weight of 167.21 g/mol, a computed XLogP3-AA of 0.8, TPSA of 51 Ų, and one hydrogen bond donor, 3-(Azetidin-3-yl)-5-propyl-1,2,4-oxadiazole falls within favorable physicochemical space for CNS drug candidates (MW < 400, logP 1–4, TPSA < 90 Ų, HBD ≤ 3) [1][2]. Compared to the methyl homolog (MW 139.16), the propyl chain offers enhanced lipophilic anchoring potential; compared to the butyl homolog (MW 181.23), it maintains a lower risk of exceeding optimal logP thresholds [3]. This compound is therefore well-suited as a starting point for CNS-targeted medicinal chemistry programs where balanced permeability and low efflux liability are design priorities.

Library Production: Azetidine NH as Diversification Handle

The secondary amine of the azetidine ring provides a reactive site for further derivatization via N-alkylation, N-acylation, N-sulfonylation, or reductive amination, enabling rapid generation of compound libraries [1]. Commercial suppliers such as AiFChem list this compound as a building block for FTE (full-time equivalent) synthesis and library production [2]. The defined regioisomeric identity of the 3-(azetidin-3-yl)-5-propyl substitution pattern ensures that library products retain a consistent oxadiazole core geometry, which is critical for SAR interpretation across library members. The 95% purity specification from Leyan is adequate for parallel synthesis applications where final products undergo post-synthesis purification [3].

Application
Selection Property
Validation Focus
S1P receptor modulator SAR
Regioisomeric identity (InChIKey)
SAR fidelity vs 3,5-swapped analog
Fragment-based lead generation
Azetidine-oxadiazole scaffold
Conformational constraint and metabolic stability
CNS property-driven design
Physicochemical profile (MW, logP, TPSA)
Balanced permeability and low efflux risk
Library production
Azetidine NH as diversification handle
Consistent core geometry across library
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